Catharanthine
Overview
Description
Catharanthine is a terpene indole alkaloid produced by the medicinal plants Catharanthus roseus and Tabernaemontana divaricata . It is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . This compound is derived from strictosidine, but the exact mechanism by which this happens is currently unknown .
Mechanism of Action
Target of Action
Catharanthine, a component of the anticancer drug vinblastine, primarily targets the mitotic spindle formation in the cell cycle . It disrupts this process, leading to cell cycle interference . Additionally, it inhibits phosphodiesterase activity , which results in elevated intracellular cAMP levels .
Mode of Action
This compound interacts with its targets by inhibiting the formation of the mitotic spindle, a crucial component for cell division . This disruption leads to cell cycle arrest and eventually cell death . By inhibiting phosphodiesterase activity, this compound elevates intracellular cAMP levels .
Biochemical Pathways
This compound affects several biochemical pathways. It triggers apoptosis and autophagy in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, it increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .
Result of Action
This compound has been shown to reduce oxidative stress and trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes, leading to increased autophagy . This compound increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells . These changes result in cell death, primarily through autophagic necrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in plants can be affected by factors such as light, temperature, drought, salinity, and nutrients . In a laboratory setting, the action of this compound can be influenced by the conditions of the experiment, such as the concentration of the drug and the type of cells used . In recent years, researchers have been exploring the use of genetically engineered yeast to produce this compound in a more controlled and efficient manner .
Biochemical Analysis
Biochemical Properties
Catharanthine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins during its biosynthesis and conversion into other alkaloids. One of the key enzymes involved is strictosidine synthase, which catalyzes the formation of strictosidine from tryptamine and secologanin. This reaction is a pivotal step in the biosynthesis of monoterpenoid indole alkaloids. This compound also interacts with peroxidase enzymes, which facilitate its conversion into vinblastine and vincristine. These interactions highlight the importance of this compound in the metabolic pathways of Catharanthus roseus .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In plant cells, it influences the production of other alkaloids by modulating gene expression and enzyme activity. For instance, this compound has been shown to upregulate the expression of genes involved in the biosynthesis of terpenoid indole alkaloids, such as strictosidine synthase and tabersonine 16-hydroxylase. This modulation of gene expression impacts cell signaling pathways and cellular metabolism, leading to increased production of valuable alkaloids .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to strictosidine synthase, facilitating the formation of strictosidine, a key intermediate in alkaloid biosynthesis. Additionally, this compound interacts with peroxidase enzymes, which catalyze its conversion into vinblastine and vincristine. These binding interactions and enzyme-mediated reactions are critical for the biosynthesis and accumulation of therapeutic alkaloids in Catharanthus roseus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound’s stability can be affected by environmental factors such as light and temperature, leading to variations in its concentration and efficacy. Long-term studies have also indicated that this compound can have sustained effects on gene expression and enzyme activity, contributing to the continuous production of alkaloids in Catharanthus roseus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to enhance the production of therapeutic alkaloids without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of optimizing this compound dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of monoterpenoid indole alkaloids. It interacts with enzymes such as strictosidine synthase and peroxidase, which catalyze key reactions in these pathways. This compound’s involvement in these metabolic pathways influences the flux of metabolites and the overall production of therapeutic alkaloids in Catharanthus roseus .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can interact with enzymes and other biomolecules. The localization and accumulation of this compound within cells are essential for its role in alkaloid biosynthesis and its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within the cell, such as the vacuole and the endoplasmic reticulum, where it undergoes enzymatic reactions and contributes to alkaloid biosynthesis. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catharanthine can be synthesized through various synthetic routes. One method involves the biomimetic coupling of this compound with vindoline to form vinblastine . The synthesis of fluorinated this compound analogues has also been reported, starting from naturally occurring this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus. The plant is cultivated, and the alkaloid is extracted using solvents. Advanced techniques like transport engineering have been employed to promote this compound production in Catharanthus roseus hairy roots .
Chemical Reactions Analysis
Types of Reactions: Catharanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit phosphodiesterase activity and elevate intracellular cyclic adenosine monophosphate levels .
Common Reagents and Conditions: this compound is often dissolved in dipolar aprotic solvents like dimethyl sulfoxide for reactions . It interacts with various reagents, including those used in the synthesis of vinblastine.
Major Products Formed: The major product formed from the reaction of this compound with vindoline is vinblastine, a potent anticancer drug .
Scientific Research Applications
Catharanthine has a wide range of scientific research applications:
Comparison with Similar Compounds
Catharanthine is unique among vinca alkaloids due to its specific molecular structure and biological activity. Similar compounds include:
Vindoline: Another precursor of vinblastine, known for its role in the synthesis of anticancer drugs.
Tabersonine: A related indole alkaloid with similar biosynthetic pathways.
Akuammicine: Another indole alkaloid with comparable pharmacological properties.
This compound’s uniqueness lies in its specific inhibition of voltage-operated calcium channels and its role in the synthesis of vinblastine, making it a valuable compound in both research and medicine .
Properties
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947621 | |
Record name | Catharanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2468-21-5 | |
Record name | (+)-Catharanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catharanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Catharanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATHARANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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